N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine
Description
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine (molecular formula: C₁₀H₁₀ClFN) is a secondary amine characterized by a 2-chloro-6-fluorobenzyl group attached to a propenylamine backbone. This compound is commercially available as a hydrochloride salt (Ref: 10-F361696), enhancing its solubility for pharmaceutical and agrochemical applications . Secondary amines like this serve as pivotal intermediates in organic synthesis due to their nucleophilic reactivity and ability to form stable salts . The compound’s structural simplicity allows for versatile functionalization, making it a valuable building block in drug discovery and material science.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZMRUNVNWFYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405920 | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-63-4 | |
| Record name | 2-Chloro-6-fluoro-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloro-6-fluorophenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with allylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Addition Reactions: The double bond in the propenyl group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(a) N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride
- Molecular Formula : C₁₀H₁₂Cl₂FN
- Molar Mass : 236.11 g/mol
- Key Features: Incorporates a cyclopropane ring instead of the propenyl chain.
(b) N-(2-Chloro-6-fluorobenzyl)propan-2-amine
- Molecular Formula : C₁₀H₁₃ClFN
- Molecular Weight : 201.67 g/mol
- Key Features : Substitution with an isopropyl group increases steric bulk, which could reduce metabolic degradation compared to the propenyl analog. This compound is available in bulk quantities (e.g., 250 mg to 1 g) for industrial use .
(c) N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Molecular Formula : C₁₃H₁₄ClFN₄
- Key Features : The imidazole ring introduces hydrogen-bonding capability, likely improving target binding affinity in biological systems. This modification is critical in antimicrobial or enzyme-inhibiting agents .
(d) N-(2-Chloro-6-fluorobenzyl)-5-(furan-2-yl)-2H-1,2,4-triazol-3-amine
Physicochemical and Pharmacokinetic Properties
Notes:
- The propenyl chain in the target compound offers a balance between lipophilicity (logP ~3.3) and metabolic stability, whereas cyclopropane derivatives exhibit higher logP values (~3.8), favoring blood-brain barrier penetration .
- Imidazole- and triazole-containing analogs demonstrate lower logP values (~2.9–3.0), improving aqueous solubility for enzymatic targeting .
Biological Activity
N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine, also known as this compound hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12ClFN
- Molar Mass : Approximately 236.11 g/mol
- Structure : The compound features a chlorinated and fluorinated benzyl group linked to a propen-1-amine structure, enhancing its reactivity and potential interactions with biological targets .
Biological Activities
This compound has shown significant biological activity across various domains:
1. Antiviral Activity
Research indicates that compounds similar to this compound exhibit potent antiviral properties, particularly against HIV. For instance, derivatives of this compound have demonstrated picomolar activity against wild-type HIV-1 and clinically relevant mutants .
2. Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its structural features suggest that it may inhibit key enzymes involved in cancer progression. Studies have shown that the amine functionality is crucial for binding to biological targets, influencing both efficacy and toxicity .
3. Antibacterial and Antifungal Properties
Similar compounds have exhibited significant antibacterial and antifungal activities, indicating potential therapeutic applications in treating infections .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Enzyme Inhibition
The compound may inhibit enzymes related to cancer progression and inflammation, modulating critical signaling pathways associated with apoptosis and cell proliferation .
Receptor Interaction
It can interact with specific receptors or enzymes, acting as an agonist or antagonist, which influences various cellular responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its molecular structure:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine and Fluorine Substituents | Enhance reactivity and target interaction |
| Amine Group | Critical for binding to biological targets |
| Lipophilicity | Influences membrane penetration and overall bioavailability |
Studies suggest that modifications to these structural elements can significantly alter the compound's potency and selectivity against various biological targets .
Case Studies
Several studies have explored the biological activities of this compound:
- Antiviral Efficacy : A study highlighted the compound's effectiveness against HIV, noting its high potency due to specific molecular configurations that enhance binding to viral enzymes .
- Cytotoxicity in Cancer Cells : Another research effort focused on the anticancer potential of the compound, demonstrating significant cytotoxicity in several cancer cell lines. The study emphasized the role of the amine group in mediating these effects .
- Antimicrobial Activity : Research has also pointed out the antibacterial properties of similar compounds, suggesting a broader application in treating infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-chloro-6-fluorobenzyl chloride (used in ) are reacted with allylamine derivatives under basic conditions. Optimization involves controlling stoichiometry (e.g., equimolar ratios), solvent selection (e.g., anhydrous dioxane or THF), and temperature (40–60°C). Catalysts like Lawesson’s reagent may enhance thiolation steps for related derivatives .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- 1H NMR : Detects aromatic protons (δ 6.8–7.4 ppm for chloro-fluorobenzyl) and allylic protons (δ 5.0–5.8 ppm for propenyl).
- IR Spectroscopy : Identifies C-Cl (550–750 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Studies in and used these techniques to confirm analogous compounds .
Q. How should researchers handle stability and storage challenges for halogenated allylamines?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use amber vials to avoid photodegradation. Solubility in aprotic solvents (e.g., DMSO) ensures stability during biological assays. Safety protocols for volatile amines (e.g., fume hood use) are critical, as highlighted in for allylamine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives containing the 2-chloro-6-fluorobenzyl group?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the propenyl chain) or assay conditions. For example:
- Anticancer vs. Antiparasitic Activity : highlights anticancer potential, while reports schistosomicidal activity. Cross-validate using dose-response curves (EC50/IC50) and structural analogs (e.g., modifying the propenyl group’s terminal substituents).
- Mechanistic Studies : Use molecular docking to compare target binding (e.g., STING agonists in vs. parasitic enzyme targets in ) .
Q. What strategies enhance the selectivity of this compound derivatives for specific biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the propenyl group with cyclopropane ( ) to modulate lipophilicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in ’s STING agonist (G10).
- SAR Analysis : Tabulate activity data against structural parameters (e.g., substituent electronegativity, steric bulk) to identify critical pharmacophores .
Q. How can computational modeling guide the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Predict logP and solubility using software like Schrödinger or MOE.
- ADMET Profiling : Simulate metabolic stability (e.g., CYP450 interactions) and blood-brain barrier penetration.
- Docking Simulations : Map interactions with targets like STING () or parasitic enzymes ( ) to prioritize synthetic targets .
Data-Driven Insights from Literature
- Synthetic Yield Optimization : reports ~70% yields for analogous compounds using slow addition of benzyl halides to amine precursors.
- Biological Activity Ranges : Derivatives in showed 50–80% parasite mortality at 50 μM, while STING agonists in achieved nanomolar EC50 values.
- Structural Alert : The 2-chloro-6-fluorobenzyl group enhances target affinity but may increase cytotoxicity; balance via substituent tuning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
